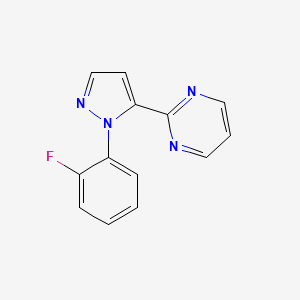

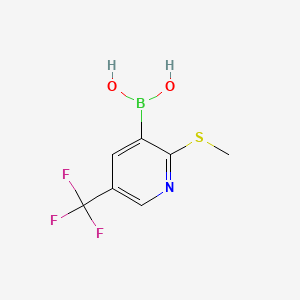

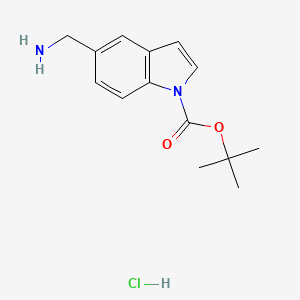

tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

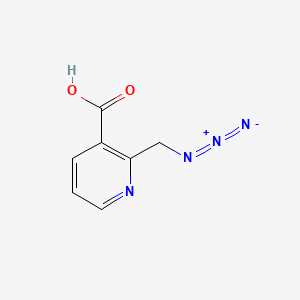

“tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride” is a chemical compound with the empirical formula C14H19ClN2O2 .

Synthesis Analysis

The synthesis of compounds with tert-butyl groups has been explored in various studies. For instance, a study evaluated the use of tert-butyl groups as probes for NMR studies of macromolecular complexes . Another study discussed the synthesis of amino acid building blocks, which could potentially be used in the synthesis of "tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride" .Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride” can be analyzed using techniques such as NMR spectroscopy . The 1H NMR signal of a tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride” can be studied using various techniques. For instance, NMR spectroscopy can be used to analyze presynaptic complexes involved in neurotransmitter release .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride” can be determined using various analytical techniques. The compound has an empirical formula of C14H19ClN2O2 .科学的研究の応用

Convenient Synthesis of tert‐Butyl Esters

One significant application involves the synthesis of tert-butyl esters of indole-5-carboxylic acid and related compounds. These esters, including tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride, are accessed by reacting appropriate carboxylic acids with tert-butyl trichloroacetimidate. This process is notable for its convenience and efficiency, making it a valuable method in the preparation of compounds for further chemical transformations or as potential intermediates in the synthesis of biologically active molecules (Fritsche et al., 2006).

Molecular Structure Characterization

Another application is the characterization of molecular structures through synthesis and analysis. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and characterized using NMR spectroscopy and high-resolution mass spectrometry. The molecular structure was further determined via single-crystal X-ray diffraction analysis, highlighting the utility of these compounds in elucidating complex molecular architectures (Moriguchi et al., 2014).

Synthesis of Deaza-Analogues of Marine Alkaloids

In medicinal chemistry, these compounds are used in the synthesis of deaza-analogues of bis-indole marine alkaloids, demonstrating their role in the development of potential therapeutic agents. Although some of these synthesized compounds showed moderate activity against specific cancer cell lines, their primary value lies in the exploration of new chemotherapeutic candidates (Carbone et al., 2013).

Aerobic Oxidation Catalysis

Additionally, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acted as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This catalysis process underscores the versatility of tert-butyl esters in facilitating chemical reactions, particularly in the selective oxidation of sensitive compounds, which is crucial in various synthetic pathways (Shen et al., 2012).

将来の方向性

The future directions for the study of “tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride” could involve further exploration of its potential applications in the study of macromolecular assemblies . The use of tert-butyl groups as probes for NMR studies suggests potential avenues for future research .

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound would have diverse effects at the molecular and cellular level .

特性

IUPAC Name |

tert-butyl 5-(aminomethyl)indole-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2.ClH/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16;/h4-8H,9,15H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZMDQMQJKFHKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1390654-71-3 |

Source

|

| Record name | 1H-Indole-1-carboxylic acid, 5-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。